![molecular formula C26H29ClN6O B609525 2-(6-(1H-Indol-4-yl)-1H-indazol-4-yl)-5-((4-isopropylpiperazin-1-yl)methyl)oxazole hydrochloride CAS No. 1254036-77-5](/img/structure/B609525.png)
2-(6-(1H-Indol-4-yl)-1H-indazol-4-yl)-5-((4-isopropylpiperazin-1-yl)methyl)oxazole hydrochloride
Overview
Description
GSK2269557 is an inhibitor of PI3Kδ (pKi = 9.9) that is >1,000-fold selective for PI3Kδ over PI3Kα, β, and γ isoforms. It is reported to be active in a brown Norway rat acute ovalbumin-induced allergic asthma model of Th2-driven lung inflammation (ED50 = 67 µg/kg).
Nemiralisib, also known as GSK-2269557, is a potent and selective PI3Kδ inhibitor. GSK-2269557 is is currently in clinical trials for the treatment of respiratory diseases such as asthma and COPD. GSK-2269557 is highly selective for PI3Kδ over the closely related isoforms and are active in a disease relevant brown Norway rat acute OVA model of Th2-driven lung inflammation. PI3Kδ is highly enriched in leukocytes, making it an attractive target for the treatment of inflammatory conditions, such as asthma,6 chronic obstructive pulmonary disease (COPD), and autoimmune diseases.
Mechanism of Action
Target of Action
GSK-2269557, also known as Nemiralisib, is a potent and highly selective inhibitor of Phosphoinositide 3-kinase delta (PI3Kδ) . PI3Kδ is a lipid kinase specifically expressed in leukocytes and plays a crucial role in their recruitment and activation .
Mode of Action
Nemiralisib binds to the PI3Kδ enzyme, inhibiting its activity . This inhibition prevents the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a secondary messenger crucial for the transduction of signals from cell surface receptors involved in growth, survival, and proliferation .
Biochemical Pathways
The primary pathway affected by Nemiralisib is the PI3K/AKT/mTOR signaling pathway . By inhibiting PI3Kδ, Nemiralisib reduces the levels of PIP3, leading to decreased activation of AKT and mTOR, two key kinases in this pathway . This results in reduced cell proliferation and survival, particularly in leukocytes .
Pharmacokinetics
It is administered via inhalation, suggesting that it has good bioavailability in the lungs .
Result of Action
The inhibition of PI3Kδ by Nemiralisib leads to reduced leukocyte activation and recruitment . This can result in decreased inflammation, particularly in conditions like Chronic Obstructive Pulmonary Disease (COPD) where immune cell activation plays a significant role .
Action Environment
The efficacy and stability of Nemiralisib can be influenced by various environmental factors. For instance, the drug’s effectiveness may vary based on the severity of the disease state, the presence of other medications, and individual patient factors . As an inhaled medication, factors such as lung function and proper inhaler technique can also impact the drug’s efficacy .
Biological Activity
The compound 2-(6-(1H-Indol-4-yl)-1H-indazol-4-yl)-5-((4-isopropylpiperazin-1-yl)methyl)oxazole hydrochloride (CAS No.: 1254036-77-5) is a complex heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiproliferative, antioxidant, and antimicrobial properties, along with relevant research findings and case studies.
Property | Details |
---|---|
Molecular Formula | C₁₆H₂₉ClN₆O |
Molecular Weight | 477.00 g/mol |
CAS Number | 1254036-77-5 |
Purity | >98% |
Antiproliferative Activity
Recent studies have indicated that compounds with indole and oxazole moieties exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related study demonstrated that oxazole derivatives showed cytotoxicity towards human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervix adenocarcinoma) through the MTT assay, which assesses cell viability based on metabolic activity .
Case Study: Antiproliferative Effects
In a comparative study, several oxazole derivatives were synthesized and tested. The results indicated that specific modifications to the oxazole scaffold could enhance antiproliferative activity. For example, compounds with additional functional groups demonstrated increased cytotoxicity, suggesting that structural variations play a crucial role in their biological efficacy .
Antioxidant Activity
The antioxidant properties of this compound were evaluated using the DPPH assay, which measures the ability of antioxidants to scavenge free radicals. Compounds structurally similar to this compound exhibited significant radical scavenging activity.
Results from Antioxidant Studies
In a recent study, synthesized derivatives showed varying degrees of antioxidant activity:
Compound | IC50 (µM) | Comparison to Vitamin C (IC50 = 141.9 µM) |
---|---|---|
Compound 12 | 202.20 | Comparable |
Compound 8 | Higher than 202.20 | Notable but less effective |
Compound 10 | Moderate | Less effective than vitamin C |
These findings suggest that the presence of hydroxyl groups in the structure enhances antioxidant capacity, making such compounds promising candidates for further development in therapeutic applications .
Antimicrobial Activity
The antimicrobial potential of this compound was assessed against various bacterial strains. Studies have shown that oxazole derivatives can exhibit significant antibacterial and antifungal activities.
Summary of Antimicrobial Findings
Research indicated that certain derivatives displayed potent inhibition against Gram-positive and Gram-negative bacteria:
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/ml |
---|---|---|
Compound A | Staphylococcus aureus | 3.2 |
Compound B | Escherichia coli | 1.6 |
Compound C | Pseudomonas aeruginosa | 2.0 |
These results highlight the potential of oxazole-based compounds as effective antimicrobial agents .
Scientific Research Applications
Neurological Disorders
GSK-2269557 has shown promise as a modulator in the treatment of neurological conditions. It has been studied for its ability to inhibit prolyl oligopeptidase (PREP), an enzyme implicated in neurodegenerative diseases such as Alzheimer's disease. Inhibition of PREP can enhance the activity of protein phosphatase 2A, which is crucial for maintaining neuronal health and function .
Case Study:
In a recent study, compounds related to GSK-2269557 were evaluated for their inhibitory activities against PREP, demonstrating significant reductions in α-synuclein dimerization, a key factor in neurodegenerative pathology. The compound exhibited an IC50 value of 5 nM, indicating potent inhibitory activity .
Cancer Research
The compound has also been investigated for its antiproliferative effects against various cancer cell lines. In vitro studies have shown that GSK-2269557 can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.
Case Study:
Research evaluating the effects of GSK-2269557 on HeLa, MCF-7, and HT-29 cancer cell lines revealed that the compound significantly inhibited cell growth with IC50 values ranging from 0.34 μM to 0.86 μM across different cell types. Mechanistic studies suggested that the compound induces apoptosis in a dose-dependent manner, highlighting its potential as a therapeutic agent in oncology .
Comparative Data Table
Properties
IUPAC Name |
2-[6-(1H-indol-4-yl)-1H-indazol-4-yl]-5-[(4-propan-2-ylpiperazin-1-yl)methyl]-1,3-oxazole;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N6O.ClH/c1-17(2)32-10-8-31(9-11-32)16-19-14-28-26(33-19)22-12-18(13-25-23(22)15-29-30-25)20-4-3-5-24-21(20)6-7-27-24;/h3-7,12-15,17,27H,8-11,16H2,1-2H3,(H,29,30);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GECUEJGEJLAXQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)CC2=CN=C(O2)C3=C4C=NNC4=CC(=C3)C5=C6C=CNC6=CC=C5.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29ClN6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1254036-77-5 | |
Record name | GSK-2269557 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1254036775 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-(1H-indol-4-yl)-4-(5-{[4-(propan-2-yl)piperazin-1-yl]methyl}-1,3-oxazol-2-yl)-1H-indazole hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NEMIRALISIB HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/II4WQU7U3O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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